4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1622844-04-5
VCID: VC11606788
InChI: InChI=1S/C7H10BrN3O/c8-7-5-11(10-9-7)6-1-3-12-4-2-6/h5-6H,1-4H2
SMILES:
Molecular Formula: C7H10BrN3O
Molecular Weight: 232.08 g/mol

4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole

CAS No.: 1622844-04-5

Cat. No.: VC11606788

Molecular Formula: C7H10BrN3O

Molecular Weight: 232.08 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole - 1622844-04-5

Specification

CAS No. 1622844-04-5
Molecular Formula C7H10BrN3O
Molecular Weight 232.08 g/mol
IUPAC Name 4-bromo-1-(oxan-4-yl)triazole
Standard InChI InChI=1S/C7H10BrN3O/c8-7-5-11(10-9-7)6-1-3-12-4-2-6/h5-6H,1-4H2
Standard InChI Key IKIVSGOVKDSXHR-UHFFFAOYSA-N
Canonical SMILES C1COCCC1N2C=C(N=N2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole core substituted at position 1 with an oxan-4-yl (tetrahydropyran-4-yl) group and at position 4 with a bromine atom . Key structural descriptors include:

  • Molecular Formula: C₇H₁₀BrN₃O

  • SMILES: C1COCCC1N2C=C(N=N2)Br

  • InChIKey: IKIVSGOVKDSXHR-UHFFFAOYSA-N

The tetrahydropyran ring adopts a chair conformation, while the triazole ring’s planar geometry facilitates π-π interactions in biological systems .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, which predict ion mobility in mass spectrometry, vary with adduct formation :

Adductm/zPredicted CCS (Ų)
[M+H]⁺232.00800147.2
[M+Na]⁺253.98994149.8
[M+NH₄]⁺249.03454151.5
[M-H]⁻229.99344148.4

These values suggest moderate polarity, aligning with the compound’s mixed hydrophobic (tetrahydropyran) and polar (triazole, bromine) features.

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis for 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole is documented, analogous triazoles are typically synthesized via:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" approach using azides and alkynes.

  • Oxidative Cycloaddition: Metal-free methods employing iodine/tert-butyl peroxide (TBPB) for C–H functionalization .

For bromination, post-cycloaddition treatment with brominating agents like N-bromosuccinimide (NBS) or dibromotetrachloroethane could introduce the bromine substituent.

Reactivity Profile

The bromine atom at position 4 is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the triazole ring can participate in hydrogen bonding and metal coordination . The tetrahydropyran group enhances solubility in organic solvents, as evidenced by logP values of similar compounds (~2.1).

CompoundSubstituentsKey Differences
4-Bromo-1-(oxan-4-yl)-1H-1,2,3-triazoleOxan-4-yl, BrEnhanced solubility vs. tert-butyl
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazoleTetrahydro-2H-pyran-2-ylTriazole isomerism (1,2,4 vs. 1,2,3)
4-Bromo-1-tert-butyl-1H-1,2,3-triazoletert-butylHigher hydrophobicity (logP ~3.1)

The oxan-4-yl group likely improves aqueous solubility compared to tert-butyl derivatives, making it more suitable for drug formulation .

Industrial and Agricultural Applications

Pharmaceutical Development

Triazoles are key scaffolds in antifungal agents (e.g., fluconazole) and kinase inhibitors. The bromine atom in this compound could serve as a handle for further functionalization in drug discovery .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using green chemistry principles.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

  • QSAR Studies: Correlate structural features (e.g., CCS values ) with bioavailability.

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